

Application Notes and Protocols for AF 568 Alkyne in Fluorescence Microscopy

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Compound of Interest

Compound Name: AF 568 alkyne

Cat. No.: B12373746

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These application notes provide a comprehensive overview of **AF 568 alkyne**, a bright and photostable fluorescent probe, and its application in fluorescence microscopy. Detailed protocols for its use in labeling and imaging biomolecules are provided.

Introduction

AF 568 alkyne is an orange-fluorescent dye equipped with an alkyne functional group. This feature allows it to be covalently attached to azide-modified biomolecules through a highly specific and efficient bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^[1] Its exceptional brightness, high photostability, and water solubility make it an excellent choice for a variety of fluorescence imaging applications, including confocal and super-resolution microscopy.^{[2][3][4]} The fluorescence of AF 568 is largely insensitive to pH variations between 4 and 10, adding to its versatility in biological experiments.^{[5][6]}

Data Presentation

The key physicochemical and spectroscopic properties of **AF 568 alkyne** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **AF 568 Alkyne**

Property	Value	References
Molecular Formula	C ₃₆ H ₃₁ N ₃ K ₂ O ₁₀ S ₂	[6]
Molecular Weight	807.97 g/mol	[6]
Solubility	Good in water, DMF, and DMSO	[2][6]
Purity	≥95% (by ¹ H NMR and HPLC-MS)	[2][6]
Storage Conditions	Store at -20°C in the dark, desiccated.	[2][5]

Table 2: Spectroscopic Properties of **AF 568 Alkyne**

Property	Value	References
Excitation Maximum (λ _{ex})	572 nm	[2][5][7]
Emission Maximum (λ _{em})	598 nm	[2][5][7]
Molar Extinction Coefficient (ε)	94,238 cm ⁻¹ M ⁻¹	[2][6][7]
Fluorescence Quantum Yield (Φ)	0.912	[2][6][7]

Experimental Protocols

The following protocols provide a general framework for using **AF 568 alkyne** in fluorescence microscopy experiments. Optimization may be required for specific cell types, biomolecules, and experimental conditions.

Protocol 1: Metabolic Labeling and Imaging of Cellular Components

This protocol describes the metabolic incorporation of an alkyne-containing biosynthetic precursor into cellular macromolecules, followed by fluorescent labeling with **AF 568 alkyne**. This is a powerful technique for visualizing a wide range of biomolecules, including proteins, glycans, and lipids.[8][9][10]

Materials:

- Cells of interest
- Appropriate cell culture medium
- Alkyne-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, or an alkyne-modified sugar for glycans)
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- **AF 568 alkyne**
- Click chemistry reaction buffer (e.g., containing copper(II) sulfate, a copper(I) ligand like THPTA, and a reducing agent like sodium ascorbate)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Metabolic Labeling:
 - Culture cells to the desired confluency.
 - Replace the normal culture medium with a medium containing the alkyne-modified metabolic precursor. The concentration and incubation time will depend on the specific precursor and cell type.
 - Incubate the cells under normal growth conditions to allow for the incorporation of the alkyne tag into the biomolecules of interest.

- Cell Fixation and Permeabilization:
 - Gently wash the cells with PBS.
 - Fix the cells with the fixative solution for 10-15 minutes at room temperature.
 - Wash the cells with PBS.
 - Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary to allow the click chemistry reagents to enter the cells.
 - Wash the cells with PBS.
- Click Chemistry Reaction:
 - Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. This typically involves mixing copper(II) sulfate, a copper(I)-stabilizing ligand, and **AF 568 alkyne** in a buffer.
 - Add a freshly prepared solution of a reducing agent (e.g., sodium ascorbate) to the cocktail to generate the active copper(I) catalyst.[\[11\]](#)[\[12\]](#)
 - Incubate the cells with the complete click reaction cocktail for 30-60 minutes at room temperature, protected from light.
- Washing and Mounting:
 - Wash the cells three times with the wash buffer to remove unreacted reagents.
 - Optionally, counterstain for other cellular components (e.g., DAPI for nuclei).
 - Mount the coverslip onto a microscope slide using an antifade mounting medium.
- Imaging:
 - Image the cells using a fluorescence microscope equipped with appropriate filters for AF 568 (excitation ~572 nm, emission ~598 nm).

Protocol 2: In Vitro Labeling of Purified Biomolecules

This protocol outlines the labeling of purified, azide-modified biomolecules (e.g., proteins, nucleic acids) with **AF 568 alkyne**.

Materials:

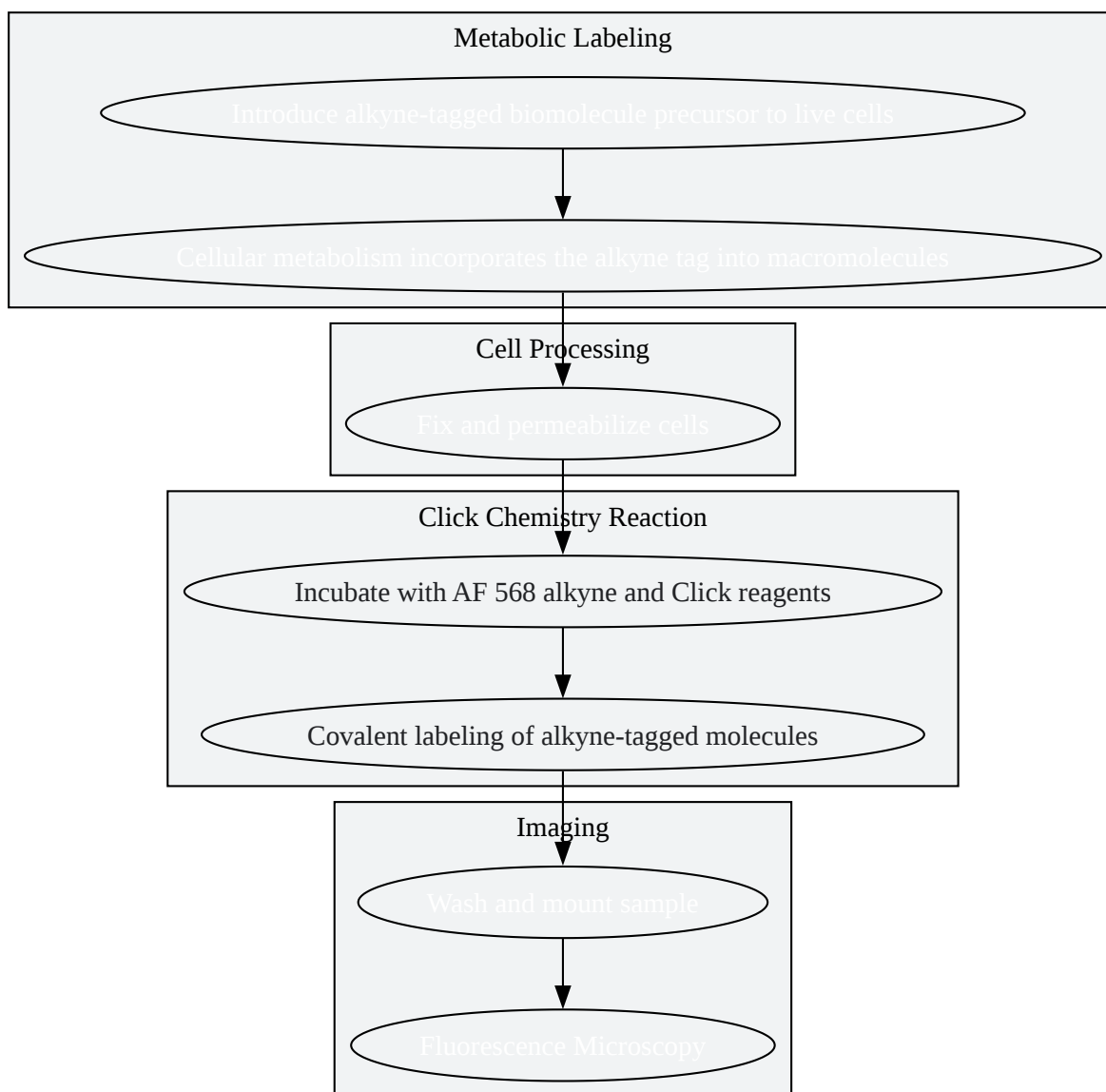
- Purified azide-modified biomolecule in a suitable buffer
- **AF 568 alkyne**
- Click chemistry reaction components (copper(II) sulfate, copper(I) ligand, sodium ascorbate)
- Method for purification of the labeled biomolecule (e.g., size exclusion chromatography, dialysis)

Procedure:

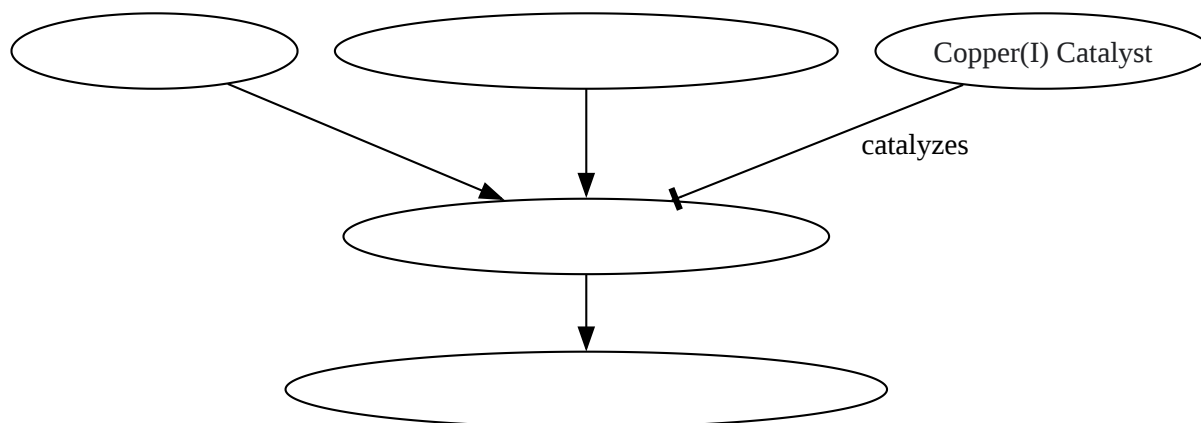
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified biomolecule, **AF 568 alkyne**, copper(II) sulfate, and the copper(I) ligand in an appropriate reaction buffer.
 - Initiate the reaction by adding a fresh solution of sodium ascorbate. The final concentrations of the reactants should be optimized for each specific biomolecule.
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Purify the labeled biomolecule from the excess click chemistry reagents and unreacted dye. The choice of purification method will depend on the properties of the biomolecule.
- Characterization:

- Confirm the successful labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy and/or mass spectrometry.

Visualizations



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